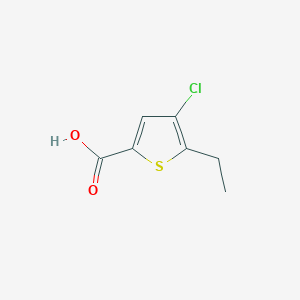

4-Chloro-5-ethylthiophene-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-5-ethylthiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO2S/c1-2-5-4(8)3-6(11-5)7(9)10/h3H,2H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLBWNFQJCRWHMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(S1)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Chloro 5 Ethylthiophene 2 Carboxylic Acid and Its Analogues

Strategies for Thiophene (B33073) Ring Construction Preceding Carboxylic Acid Introduction

The formation of the thiophene ring is the foundational step in synthesizing many thiophene-based compounds. These methods typically involve the cyclization of appropriately substituted open-chain precursors by introducing a sulfur source. derpharmachemica.com The choice of strategy often depends on the desired substitution pattern on the final thiophene ring.

Well-established methods for constructing the thiophene ring include:

Paal-Knorr Thiophene Synthesis: This reaction involves the cyclization of 1,4-dicarbonyl compounds with a sulfurizing agent, such as phosphorus pentasulfide or Lawesson's reagent, to form the thiophene ring. derpharmachemica.com

Fiesselmann Thiophene Synthesis: This method provides a versatile route to substituted thiophenes and involves the condensation of thioglycolic acid derivatives with various carbonyl compounds, such as β-keto esters or α,β-unsaturated esters. derpharmachemica.com

Gewald Aminothiophene Synthesis: This reaction is a multicomponent process that combines an α-methylene ketone, a nitrile with an activated methylene (B1212753) group, and elemental sulfur in the presence of a base to yield 2-aminothiophenes. derpharmachemica.comwikipedia.org

Hinsberg Synthesis: This approach involves the reaction of a thiodiacetate with a 1,2-dicarbonyl compound to form the thiophene ring. derpharmachemica.com

These classical methods allow for the assembly of a pre-functionalized thiophene scaffold. For a target molecule like 4-chloro-5-ethylthiophene-2-carboxylic acid, a synthetic strategy could involve constructing a 3-chloro-2-ethyl-substituted thiophene precursor through one of these ring-forming reactions, which would then be followed by the introduction of the carboxylic acid group at the 5-position (which would become the 2-position after renumbering based on IUPAC nomenclature for the final product).

Approaches to Carboxyl Group Functionalization on Thiophene Scaffolds

Once the substituted thiophene core is synthesized, the carboxylic acid group can be introduced at a specific position. Several reliable methods exist for this functionalization, including organometallic reactions, transition-metal-catalyzed carbonylations, and oxidation of suitable precursors.

A widely used method for introducing a carboxylic acid group onto an aromatic or heteroaromatic ring is through the carbonation of a Grignard reagent. quora.com This process involves two main steps:

Formation of the Grignard Reagent: A halogenated thiophene, such as 5-chloro-2-bromothiophene, is reacted with magnesium metal in an anhydrous ether solvent (like diethyl ether or tetrahydrofuran) to form the corresponding thienylmagnesium halide. beilstein-journals.orgchemguide.co.ukchemicalbook.com

Carbonation: The newly formed Grignard reagent is then treated with solid carbon dioxide (dry ice), which acts as an electrophile. masterorganicchemistry.comyoutube.com The nucleophilic carbon of the Grignard reagent attacks the carbon atom of CO2.

Acidic Workup: Subsequent hydrolysis with a dilute acid protonates the resulting carboxylate salt to yield the final thiophenecarboxylic acid. quora.comchemguide.co.uk

This methodology is particularly effective for converting halo-thiophenes into their carboxylic acid counterparts and is a key strategy for producing intermediates like 5-chlorothiophene-2-carboxylic acid from 5-chloro-2-bromothiophene. beilstein-journals.orgchemicalbook.com

Palladium-catalyzed carbonylation offers a modern and efficient alternative for the synthesis of carboxylic acids from heteroaromatic compounds. rsc.org This approach can directly convert a C-H or C-Halogen bond into a carboxylic acid group using carbon monoxide (CO) as the carbonyl source.

Recent advancements have led to highly efficient palladium-catalyzed direct carbonylation of thiophenes via C-H bond activation. rsc.orgrsc.orgresearchgate.net In these systems, a palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)2), is used in the presence of an oxidant and carbon monoxide. rsc.orgresearchgate.net A notable development is the use of a CO/CO2-binary gas system, where pressurized CO2 helps to suppress the thermal decomposition of the active palladium catalyst, thereby improving its durability and allowing for lower catalyst loading. rsc.orgrsc.org The reaction typically proceeds in a solvent like acetic acid with an oxidant such as p-benzoquinone to regenerate the active palladium species. rsc.orgresearchgate.net This method has been shown to convert various thiophenes into their corresponding carboxylic acids in high yields. rsc.orgresearchgate.net

The general mechanism for the palladium-catalyzed carboxylation involves the activation of a C-H bond by the palladium catalyst, followed by the insertion of CO into the resulting palladium-carbon bond. mdpi.com This methodology is a powerful tool for the late-stage functionalization of complex thiophene scaffolds.

The oxidation of a pre-installed functional group on the thiophene ring is another common strategy for synthesizing thiophenecarboxylic acids. This approach is particularly useful when the starting materials are readily available through reactions like Friedel-Crafts acylation.

The oxidation of 2-acetylthiophene (B1664040) derivatives is a practical route to 2-thiophenecarboxylic acids. wikipedia.org For instance, 5-chlorothiophene-2-carboxylic acid can be synthesized by the oxidation of 5-chloro-2-acetylthiophene. chemicalbook.com A common and effective method for this transformation is the haloform reaction, or a modification thereof, using an oxidizing agent like sodium hypohalite.

A specific protocol involves using sodium chlorite (B76162) (NaClO2) in a phosphate (B84403) buffer system. chemicalbook.com This system provides a controlled oxidation of the methyl ketone group to the carboxylic acid without significantly affecting the thiophene ring or other substituents. Other oxidizing agents, such as chromic acid derivatives or hypohalites like sodium hypochlorite (B82951), have also been employed for the selective oxidation of acetylthienyl precursors. google.com

Novel catalytic systems have been developed for the synthesis of 2-thiophenecarboxylic acids and their esters. One such system involves the reaction of thiophenes with a mixture of carbon tetrachloride (CCl4) and methanol (B129727) (CH3OH) in the presence of a transition metal catalyst. semanticscholar.orgresearchgate.net

In this reaction, catalysts based on vanadium, iron, or molybdenum, such as VO(acac)2 (vanadyl acetylacetonate), Fe(acac)3 (iron(III) acetylacetonate), and Mo(CO)6 (molybdenum hexacarbonyl), have proven to be the most effective. semanticscholar.orgresearchgate.net The reaction is typically carried out at elevated temperatures in a sealed tube or an autoclave. semanticscholar.org

The proposed mechanism suggests that the reaction involves the oxidation of methanol by carbon tetrachloride to form intermediates like methyl hypochlorite and formaldehyde. The thiophene then undergoes hydroxymethylation, and the resulting 2-hydroxymethylthiophene is subsequently oxidized to 2-thiophenecarboxylic acid. semanticscholar.org If an excess of methanol is present, the carboxylic acid can be esterified to form the corresponding methyl ester. semanticscholar.org

Data Tables

Table 1: Catalyst-Assisted Oxidation of Thiophene semanticscholar.org Reaction Conditions: Thiophene reacted with CCl4 and CH3OH in the presence of a catalyst in a sealed tube.

| Catalyst | Temperature (°C) | Yield of Methyl 2-thiophenecarboxylate (%) |

| Mo(CO)6 | 130 | High (exact % varies with conditions) |

| Fe(acac)3 | 140 | 44 |

| VO(acac)2 | 175 | 45 |

Table 2: Palladium-Catalyzed Direct Carbonylation of Thiophenes researchgate.net General Conditions: Thiophene derivative, Pd(OAc)2 catalyst, p-benzoquinone oxidant, CO/CO2 atmosphere, in Acetic Acid at 100°C.

| Thiophene Substrate | Product | Yield (%) |

| Thiophene | Thiophene-2-carboxylic acid | 91 |

| 2-Ethylthiophene (B1329412) | 5-Ethylthiophene-2-carboxylic acid | 90 |

| 2-Chlorothiophene | 5-Chlorothiophene-2-carboxylic acid | 85 |

| 3-Methylthiophene | 3-Methylthiophene-2-carboxylic acid | 81 |

Derivatization from Related Thiophene-2-carboxylic Acid Building Blocks

The derivatization of existing thiophene-2-carboxylic acids is a common and effective strategy for accessing a wide range of analogues. nih.govresearchgate.net These building blocks, which already possess the crucial carboxylic acid group at the 2-position, can be modified through reactions on the thiophene ring or by transforming the carboxyl group itself.

Halogenated 2-thiophenecarboxylic acids are particularly valuable as intermediates. nih.govresearchgate.net For instance, 5-bromothiophene-2-carboxylic acid can be used as a starting point for synthesizing various thiophene carboxamides. The synthesis involves activating the carboxylic acid, often by converting it to an acid chloride with thionyl chloride (SOCl₂), followed by reaction with a desired amine. mdpi.com Another method employs coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of an acyl transfer agent such as 4-dimethylaminopyridine (B28879) (DMAP) to facilitate amide bond formation. mdpi.com

Furthermore, the thiophene ring of these building blocks can be functionalized. Upon treatment with a strong base like lithium diisopropylamide (LDA), thiophene-2-carboxylic acid undergoes deprotonation. This can lead to lithiation at the 5-position, creating a nucleophilic site that can react with various electrophiles to introduce new substituents. wikipedia.org This method provides a pathway to 5-substituted derivatives, which can then undergo further modifications. wikipedia.org

| Reaction Type | Starting Material | Reagents | Product Type | Reference |

| Amide Formation | 5-bromothiophene-2-carboxylic acid | 1. SOCl₂ 2. Amine | Thiophene-2-carboxamide | mdpi.com |

| Amide Formation | 5-bromothiophene-2-carboxylic acid | DCC, DMAP, Amine | Thiophene-2-carboxamide | mdpi.com |

| C-H Functionalization | Thiophene-2-carboxylic acid | LDA, Electrophile | 5-substituted-thiophene-2-carboxylic acid | wikipedia.org |

| Nitrile Formation | 3-methylthiophene-2-carboxylic acid | 1. SOCl₂ 2. NH₃ 3. POCl₃ | 3-methylthiophene-2-carbonitrile | nih.govbeilstein-journals.org |

Regioselective Halogenation and Alkylation Strategies on Thiophene Nucleus

Achieving the specific substitution pattern of this compound requires precise control over the placement of the chloro and ethyl groups on the thiophene ring. This is accomplished through regioselective reactions, which favor the formation of one constitutional isomer over others.

Introducing a chlorine atom specifically at the 4-position of a 2,5-disubstituted thiophene can be challenging due to the directing effects of the existing substituents. The α-positions (2 and 5) are generally more reactive towards electrophilic substitution than the β-positions (3 and 4). iust.ac.irstackexchange.com Therefore, direct chlorination of a 2-carboxy-5-ethylthiophene would likely yield substitution at the 3- or 4-position, often as a mixture.

To achieve regioselectivity, specialized reagents and strategies are employed. One such method involves the use of benzeneseleninyl chloride (PhSeOCl) in the presence of an aluminum halide. tandfonline.com This system has been shown to be an efficient and regioselective chlorinating agent for electron-rich thiophenes. tandfonline.com The reaction proceeds under mild conditions and can provide high yields of monohalogenated products, avoiding the formation of di- or tri-halogenated byproducts that can occur with molecular chlorine. tandfonline.com

The introduction of an ethyl group at the 5-position can be achieved through several methods. Friedel-Crafts alkylation is a classic approach, though it can be prone to issues like polysubstitution and rearrangement, and often requires a Lewis acid catalyst. google.com A more controlled method involves the use of organometallic reagents.

Regioselective alkylation can be performed by first deprotonating the thiophene ring at a specific position using a strong base like n-butyllithium (n-BuLi), followed by quenching with an alkyl halide, such as ethyl iodide or ethyl bromide. tandfonline.comtandfonline.com For thiophene itself, lithiation occurs preferentially at the 2-position. To achieve 5-substitution on a 2-substituted thiophene, the 2-position must first be blocked. If starting with thiophene-2-carboxylic acid, lithiation can be directed to the 5-position. wikipedia.org

One-pot bromination/debromination is a powerful strategy for synthesizing specific isomers of halogenated thiophenes that may be difficult to obtain directly. nih.gov This method involves the exhaustive bromination of a thiophene derivative to a polybrominated intermediate, followed by selective removal of one or more bromine atoms.

For example, a one-pot procedure was developed for 3-methylthiophene, which, upon treatment with excess bromine, yields 2,4,5-tribromo-3-methylthiophene. nih.govbeilstein-journals.org Subsequent selective debromination can then be performed. The removal of a bromine atom, often from an α-position, can be achieved using reducing agents like sodium borohydride (B1222165) with a palladium catalyst or zinc in acetic acid. iust.ac.ir This approach allows access to intermediates like 2,4-dibromo-3-methylthiophene, which can be further functionalized to introduce other groups, including a carboxylic acid. nih.govresearchgate.net Another method involves activating a specific position with an organolithium reagent followed by the addition of bromine (Br₂), allowing for controlled, regioselective bromination. google.comgoogle.com

| Strategy | Substrate | Key Reagents | Key Intermediate | Reference |

| Bromination/Debromination | 3-Methylthiophene | Br₂, then reducing agent (e.g., Zn/AcOH) | 2,4-Dibromo-3-methylthiophene | nih.govbeilstein-journals.orgiust.ac.ir |

| Lithiation/Bromination | 3-Alkylthiophene | n-BuLi, Br₂ | Regioselectively brominated alkylthiophene | google.comgoogle.com |

| Oxidation/Bromination | 3,4-Diaryl-2,5-dihydrothiophene | Br₂ | 3,4-Diaryl-2,5-dibromothiophene | researchgate.net |

N-Chlorosuccinimide (NCS) is a widely used reagent for the chlorination of organic compounds, including electron-rich heterocycles like thiophene. halideschemicals.com It is an electrophilic chlorinating agent that offers advantages over gaseous chlorine due to its ease of handling and milder reaction conditions. halideschemicals.com

The reaction of NCS with thiophenes typically results in chlorination at the α-position (2- or 5-position) due to the higher electron density at these sites. halideschemicals.com Recent advancements have shown that using NCS in combination with a catalytic amount of dimethyl sulfoxide (B87167) (DMSO) allows for the chlorination of a wide variety of heteroarenes, including thiophenes, with high yields and regioselectivity under neutral and mild conditions. tcichemicals.com The mechanism of NCS chlorination can be complex; studies on related substrates like thiophenols show that the reaction can be initiated by direct chlorination by NCS, which then generates other reactive chlorine species, such as molecular chlorine (Cl₂), via catalysis by HCl. ed.ac.ukacs.orgacs.org

Multi-Step Organic Synthesis Routes for Complex Derivatives of this compound

The synthesis of complex molecules often requires multi-step sequences where each step builds upon the last to construct the final target. The preparation of halogenated thiophene building blocks, which are precursors to more complex derivatives, exemplifies this approach. beilstein-journals.org

A representative multi-step synthesis could start from a commercially available, simpler thiophene, such as 3-methylthiophene. nih.govbeilstein-journals.org A potential route to a key intermediate like 4-bromo-3-methyl-2-thiophenecarboxylic acid involves several transformations:

Functional Group Conversion : The starting material, 3-methylthiophene-2-carboxylic acid, is first converted to its acid chloride.

Amide Formation : The acid chloride is treated with ammonia (B1221849) to form the corresponding amide.

Dehydration : The amide is then dehydrated, for example with phosphorus oxychloride (POCl₃), to yield the nitrile, 3-methylthiophene-2-carbonitrile.

Halogenation : This nitrile can then undergo specific halogenation reactions to introduce the required chloro or bromo substituents at the desired positions.

Hydrolysis : Finally, the nitrile group is hydrolyzed back to a carboxylic acid to yield the target structure.

Another advanced strategy involves starting with a heavily halogenated compound like tetrachlorothiophene. beilstein-journals.org A specific chlorine atom can be selectively replaced using a metal-halogen exchange reaction with an organolithium reagent like n-butyllithium. This creates a thienyllithium species, which can then be quenched with carbon dioxide (CO₂) to install the carboxylic acid group at that position, leading to compounds like trichloro-2-thiophenecarboxylic acid. nih.govbeilstein-journals.org These intermediates are then used in further steps to build more complex molecules. beilstein-journals.org

Exploration of Green Chemistry Principles in the Synthesis of this compound

One of the core tenets of green chemistry is the replacement of hazardous solvents with more environmentally benign alternatives. nih.gov For instance, water has been successfully used as a solvent for the palladium-catalyzed direct C-H arylation of thiophene derivatives. unito.it This method not only avoids volatile organic compounds but can also utilize low-purity industrial wastewater, enhancing its environmental credentials. unito.it Similarly, ethanol (B145695) has been employed as a green solvent for the copper-mediated synthesis of halogenated thiophenes, offering a non-toxic and readily available medium for these reactions. nih.gov For other thiophene syntheses, deep eutectic solvents and imidazolium (B1220033) ionic liquids have been explored as greener substitutes for traditional solvents. rsc.org

Catalysis plays a pivotal role in developing more sustainable chemical processes. Researchers have developed a method for synthesizing 2-thiophenecarboxylic acid derivatives using vanadium-, iron-, or molybdenum-containing catalysts. semanticscholar.orgresearchgate.net This catalytic approach allows for the reaction of thiophenes with a carbon tetrachloride-methanol system to produce the desired carboxylic acids or their esters in yields ranging from 44-85%. semanticscholar.orgresearchgate.net Another advancement is the use of strong protic acid resins to catalyze the acylation of thiophene, a key step in one pathway to thiophene-2-carboxylic acid. acs.org This heterogeneous catalyst eliminates the need for an aqueous workup, simplifying the process. acs.org Furthermore, telescoping this reaction directly into the subsequent aerobic oxidation step exemplifies process intensification, a key green chemistry principle that saves resources and reduces waste. acs.org

Moving towards the elimination of solvents altogether represents a significant step in green synthesis. nih.gov Solvent-free methods, such as high-speed ball milling (mechanochemistry), have been applied to the Gewald synthesis of substituted 2-aminothiophene derivatives. nih.gov This technique can reduce reaction times and eliminate the need for solvents, thereby minimizing waste. nih.govresearchgate.net Other solvent-free approaches for producing thiophene derivatives involve one-step reactions at elevated temperatures, for example, reacting ammonium (B1175870) thiocyanate, acyl chlorides, α-halo carbonyls, and enaminones at 65 °C. nih.gov

The table below summarizes various green chemistry approaches applicable to the synthesis of thiophene-2-carboxylic acid analogues.

| Green Chemistry Principle | Method | Reagents/Conditions | Advantages |

| Alternative Solvents | Copper-mediated halocyclization | Sodium halides, copper (II) sulfate, ethanol | Employs an environmentally friendly solvent; avoids harsh reagents. nih.gov |

| Pd-catalyzed direct C-H arylation | Palladium(II) chloride, potassium carbonate, water | Utilizes water as a green solvent; can use industrial wastewater. unito.it | |

| Catalysis | Catalytic carboxylation | Thiophenes, CCl4-CH3OH, V/Fe/Mo catalysts | Catalytic process, yields of 44-85%. semanticscholar.orgresearchgate.net |

| Aerobic Oxidation | 2-acetylthiophene, Mn(OAc)2/Co(OAc)2 catalysts, acetic acid | Avoids more hazardous oxidizing agents. acs.org | |

| Solvent-Free Synthesis | Mechanochemistry (Gewald) | Aryl-alkyl ketones, high-speed ball milling | Eliminates solvent use, reduces waste. nih.gov |

| One-pot thermal reaction | Ammonium thiocyanate, acyl chlorides, etc., 65 °C | Solvent-free, single-step reaction. nih.gov | |

| Process Intensification | Multicomponent Reactions (MCRs) | β-ketodithioesters, α-haloketones, etc., in aqueous solution | Reduces number of synthetic steps, minimizes waste. nih.gov |

| Telescoped Reactions | Acylation followed directly by oxidation | Eliminates intermediate workup and purification, saving resources. acs.org | |

| Safer Reagents | Transition-metal-free synthesis | Buta-1-enes, potassium sulfide | Avoids toxic and costly transition metals; atom economical. nih.govorganic-chemistry.org |

These examples highlight the diverse strategies being employed to make the synthesis of thiophene-based compounds, including analogues of this compound, more sustainable and environmentally responsible.

Chemical Transformations and Reactivity of 4 Chloro 5 Ethylthiophene 2 Carboxylic Acid

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group (-COOH) is a versatile functional group that undergoes a range of transformations, allowing for the synthesis of numerous derivatives. These reactions primarily involve the nucleophilic acyl substitution mechanism, where the hydroxyl portion of the carboxyl group is replaced by another nucleophile.

Esterification Reactions

Esterification is a fundamental reaction of carboxylic acids, typically achieved through the Fischer-Speier esterification method. This process involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst, usually a strong mineral acid like sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comorganic-chemistry.org The reaction is an equilibrium process, and to favor the formation of the ester product, it is commonly driven to completion by using a large excess of the alcohol or by removing the water formed during the reaction. organic-chemistry.orgchemistrysteps.com

For 4-Chloro-5-ethylthiophene-2-carboxylic acid, this reaction would proceed by heating it with an alcohol, such as methanol (B129727) or ethanol (B145695), under reflux with a catalytic amount of acid to yield the corresponding methyl or ethyl ester. chemistrysteps.com While direct esterification of this specific compound is not widely documented, the reaction is a standard transformation for substituted thiophene (B33073) carboxylic acids. gatech.edugoogle.com An alternative to acid catalysis, especially for sterically hindered substrates, involves the use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). nih.gov

| Reactant | Reagent | Conditions | Product |

|---|---|---|---|

| This compound | Methanol (CH₃OH) | cat. H₂SO₄, Reflux | Methyl 4-chloro-5-ethylthiophene-2-carboxylate |

| This compound | Ethanol (C₂H₅OH) | cat. H₂SO₄, Reflux | Ethyl 4-chloro-5-ethylthiophene-2-carboxylate |

| This compound | Isopropanol ((CH₃)₂CHOH) | cat. H₂SO₄, Reflux | Isopropyl 4-chloro-5-ethylthiophene-2-carboxylate |

| This compound | Amyl alcohol | DCC, DMAP, DCM | Pentyl 4-chloro-5-ethylthiophene-2-carboxylate nih.gov |

Amide and Hydrazide Formation

Amide Formation: The conversion of carboxylic acids to amides is a crucial transformation in organic synthesis. Direct reaction with an amine is generally inefficient and requires high temperatures. More practical methods involve the use of coupling agents to activate the carboxylic acid. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or titanium tetrachloride (TiCl₄) facilitate the reaction under milder conditions. nih.gov For instance, the synthesis of thiophene-based pyrazole amides has been successfully achieved by reacting 5-bromothiophene carboxylic acid with amines using DCC and a catalytic amount of DMAP. nih.gov A similar strategy would be applicable to this compound, allowing for the formation of a wide range of N-substituted amides.

Hydrazide Formation: Carbohydrazides are valuable synthetic intermediates, often prepared via the hydrazinolysis of the corresponding esters. hhu.deresearchgate.net The ester of this compound can be converted into its hydrazide derivative by refluxing with hydrazine hydrate (N₂H₄·H₂O) in a suitable solvent like ethanol. mdpi.comchemicalbook.com This reaction typically proceeds in high yield and is a standard method for preparing hydrazides from various substituted thiophene esters. hhu.demdpi.com

| Starting Material | Reagent(s) | Conditions | Product |

|---|---|---|---|

| This compound | Aniline, DCC, DMAP | DCM, Room Temp | N-phenyl-4-chloro-5-ethylthiophene-2-carboxamide |

| This compound | Ammonia (B1221849), Coupling Agent | Anhydrous Solvent | 4-Chloro-5-ethylthiophene-2-carboxamide |

| Methyl 4-chloro-5-ethylthiophene-2-carboxylate | Hydrazine hydrate (N₂H₄·H₂O) | Ethanol, Reflux | 4-Chloro-5-ethylthiophene-2-carbohydrazide |

Formation of Acid Halides (e.g., Thionyl Chloride Reactions)

The conversion of carboxylic acids to acid halides, particularly acid chlorides, is a key step for synthesizing more complex derivatives, as acid halides are significantly more reactive toward nucleophiles. Thionyl chloride (SOCl₂) is the most common reagent for this transformation. The reaction proceeds readily, converting the carboxylic acid into the corresponding acid chloride while producing gaseous byproducts (sulfur dioxide and hydrogen chloride), which helps to drive the reaction to completion. acs.org

This compound is expected to react smoothly with thionyl chloride, often in an inert solvent and sometimes with a catalytic amount of N,N-dimethylformamide (DMF), to yield 4-Chloro-5-ethylthiophene-2-carbonyl chloride. This transformation is well-established for a variety of substituted thiophene carboxylic acids, including 5-chlorothiophene-2-carboxylic acid. google.comgoogleapis.com

| Reactant | Reagent | Conditions | Product |

|---|---|---|---|

| This compound | Thionyl chloride (SOCl₂) | Inert solvent, Reflux, cat. DMF | 4-Chloro-5-ethylthiophene-2-carbonyl chloride |

Derivatization for Analytical Enhancement (e.g., LC-MS Labeling)

In modern analytical chemistry, particularly for liquid chromatography-mass spectrometry (LC-MS), chemical derivatization is often employed to enhance the detection and separation of analytes. nih.gov Carboxylic acids can exhibit poor retention on common reversed-phase LC columns and may have low ionization efficiency in the mass spectrometer. researchgate.netnih.gov Derivatization addresses these issues by introducing a chemical tag onto the molecule that improves its analytical properties. researchgate.net

The carboxylic acid group of this compound can be tagged with various reagents. A common strategy involves coupling the acid with a molecule containing a readily ionizable functional group, such as a tertiary amine, to enhance positive-ion mode ESI-MS signals. Reagents like 3-nitrophenylhydrazine (3-NPH) are used in conjunction with coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form stable derivatives suitable for sensitive LC-MS/MS analysis. nih.gov

| Purpose | Reagent | Coupling Agent | Expected Benefit |

|---|---|---|---|

| Enhanced LC retention and MS signal | 3-Nitrophenylhydrazine (3-NPH) | EDC | Improved sensitivity and chromatographic separation nih.gov |

| Enhanced MS signal (Positive Ion Mode) | Aniline | EDC | Improved ionization efficiency nih.gov |

| Fluorescence Detection | 4-(Bromomethyl)-7-methoxycoumarin | Base catalyst | Enables highly sensitive fluorescence detection |

Reactivity of the Thiophene Ring System

The thiophene ring is an electron-rich aromatic system that is more reactive than benzene (B151609) towards electrophilic aromatic substitution (EAS). researchgate.net The reactivity and orientation of substitution are heavily influenced by the electronic properties of the substituents already present on the ring.

Electrophilic Aromatic Substitution Reactions

In this compound, positions 2, 4, and 5 of the thiophene ring are occupied, leaving only the C3 position available for substitution. The feasibility of an electrophilic attack at this position depends on the combined directing effects of the existing groups:

-COOH group (at C2): An electron-withdrawing and deactivating group.

-Cl group (at C4): A deactivating group that acts as an ortho, para-director. It directs incoming electrophiles towards the C3 and C5 positions.

-CH₂CH₃ group (at C5): An electron-donating and activating group that is an ortho, para-director. It directs towards the C4 position.

| Reaction | Reagents | Predicted Product (at C3) | Note |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | 4-Chloro-5-ethyl-3-nitrothiophene-2-carboxylic acid | Reaction expected to be difficult due to ring deactivation. |

| Bromination | Br₂ / FeBr₃ | 3-Bromo-4-chloro-5-ethylthiophene-2-carboxylic acid | Harsh conditions likely required. |

| Sulfonation | Fuming H₂SO₄ | 4-Chloro-5-ethyl-2-carboxythiophene-3-sulfonic acid | Reaction likely requires high temperature. |

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions for this compound can be considered at two primary sites: the carboxylic acid group (nucleophilic acyl substitution) and the chlorine-substituted carbon of the thiophene ring (nucleophilic aromatic substitution).

Nucleophilic Acyl Substitution: The carboxylic acid functional group itself is generally unreactive toward nucleophilic acyl substitution under neutral or basic conditions. This is because the acidic proton is readily abstracted by a nucleophile, forming a carboxylate anion. The resulting negative charge on the carboxylate group repels incoming nucleophiles, rendering the carbonyl carbon significantly less electrophilic.

To facilitate nucleophilic acyl substitution, the hydroxyl group must first be converted into a better leaving group. A standard laboratory method for this activation is the reaction of the carboxylic acid with thionyl chloride (SOCl₂), which transforms it into the highly reactive acid chloride, 4-chloro-5-ethylthiophene-2-carbonyl chloride. nih.gov This acid chloride can then readily react with a variety of nucleophiles to form other carboxylic acid derivatives, such as esters, amides, and anhydrides. thermofisher.comnih.gov

The general mechanism for these transformations is a two-step addition-elimination process:

Nucleophilic Attack: The nucleophile adds to the electrophilic carbonyl carbon of the acid chloride, breaking the C=O π-bond and forming a tetrahedral intermediate. nih.gov

Elimination: The carbonyl double bond is reformed, and the chloride ion is expelled as the leaving group, resulting in the net substitution product. nih.gov

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution, where the chlorine atom on the thiophene ring is replaced by a nucleophile, is generally unfavorable for this molecule under typical conditions. SNAr reactions require the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. researchgate.net These groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex through resonance. reddit.com

In this compound, the electron-withdrawing carboxylic acid group is in the meta position relative to the chlorine atom and thus cannot provide resonance stabilization for the intermediate. researchgate.net While the thiophene ring is inherently electron-rich compared to benzene, which generally disfavors SNAr, the reaction is possible on thiophenes that are substituted with potent electron-withdrawing groups. mdpi.com The lack of such a group in the required ortho or para position makes the SNAr pathway for this compound energetically unfavorable. mdpi.com

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille) with Derivatives

While direct nucleophilic substitution of the chlorine atom is difficult, its replacement can be effectively achieved through metal-catalyzed cross-coupling reactions. For these reactions, this compound is typically converted to a derivative, such as a methyl or ethyl ester. This esterification step improves solubility in common organic solvents and prevents potential complications caused by the acidic proton of the carboxylic acid, which can interfere with the basic conditions and catalysts used in the coupling reactions. wikipedia.org

Suzuki Coupling: The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. reddit.comwikipedia.org The ester derivative of this compound can serve as the organohalide partner. Although aryl chlorides are generally less reactive than the corresponding bromides and iodides, successful couplings can be achieved with the appropriate choice of catalyst, ligand, and reaction conditions. libretexts.org The reaction is tolerant of a wide variety of functional groups, making it a versatile tool for further functionalization. wikipedia.org

Stille Coupling: The Stille reaction couples an organohalide with an organotin compound (organostannane), also catalyzed by palladium. organic-chemistry.orgnih.govnih.gov This reaction is known for its tolerance of a wide array of functional groups, including esters, and its relative insensitivity to air and moisture. researchgate.net Derivatives of this compound can be coupled with various organostannanes to introduce new alkyl, vinyl, or aryl substituents at the C4 position. The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. organic-chemistry.org

Below is a table summarizing typical conditions for these cross-coupling reactions based on literature for similar thiophene derivatives.

| Reaction Type | Catalyst | Ligand(s) | Base | Solvent(s) | Temperature (°C) |

| Suzuki Coupling | Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄ | PPh₃, SPhos, XPhos | K₂CO₃, K₃PO₄, Cs₂CO₃, CsF | Toluene, Dioxane, DMF, Water | 80 - 120 |

| Stille Coupling | Pd(PPh₃)₄, Pd₂(dba)₃ | PPh₃, AsPh₃ | (Not always required) | Toluene, DMF, THF | 80 - 110 |

This table presents generalized conditions for Suzuki and Stille couplings involving aryl chlorides, including thiophene derivatives. Specific conditions may vary based on the exact substrates used.

Reactions of the Halogen and Alkyl Substituents

The chlorine atom at the C4 position is a key site for reactivity. Its primary transformations involve its removal or replacement.

Replacement Reactions: As detailed in the previous section (3.2.3), the most significant reaction of the chlorine atom is its replacement via palladium-catalyzed cross-coupling reactions like the Suzuki and Stille couplings. These reactions effectively substitute the chlorine with a new carbon-based substituent.

Reductive Dechlorination (Hydrodechlorination): The chlorine atom can be removed and replaced with a hydrogen atom through a process called hydrodechlorination. This reduction is commonly achieved using a heterogeneous palladium catalyst, such as palladium on carbon (Pd/C), with a hydrogen source. acs.orgdigitellinc.com Mild hydrogen sources like ammonium (B1175870) formate (NH₄HCO₂) or hydrogen gas (H₂) can be employed. digitellinc.com This reaction provides a pathway to synthesize the corresponding 5-ethylthiophene-2-carboxylic acid derivative.

The ethyl group attached to the thiophene ring also possesses sites for potential chemical transformation, primarily at the α-carbon (the carbon adjacent to the thiophene ring). This position is analogous to a benzylic position in benzene derivatives and exhibits enhanced reactivity due to the ability of the adjacent aromatic ring to stabilize radical or ionic intermediates.

Potential reactions at the α-carbon of the ethyl group include:

Oxidation: Strong oxidizing agents, such as potassium permanganate (KMnO₄) or chromium-based reagents, can oxidize the α-carbon. Depending on the reaction conditions, this can lead to the formation of a ketone (5-(1-oxoethyl)-4-chlorothiophene-2-carboxylic acid) or, with more vigorous oxidation, cleavage of the C-C bond to yield a new carboxylic acid group.

Free-Radical Halogenation: Under free-radical conditions, initiated by UV light or a radical initiator like AIBN, the α-hydrogen atoms can be substituted by halogens (e.g., using N-bromosuccinimide, NBS). This would yield 4-chloro-5-(1-bromoethyl)thiophene-2-carboxylic acid, creating a new synthetic handle for further modifications.

Polymerization Pathways of this compound and its Monomer Analogues

Substituted thiophenes are fundamental building blocks for conducting polymers. Monomer analogues of this compound, typically with the carboxylic acid group converted to an ester to prevent side reactions, can undergo polymerization to form polythiophene derivatives.

Oxidative Polymerization: One of the most common methods for synthesizing polythiophenes is chemical oxidative polymerization. This method typically involves treating the thiophene monomer with a chemical oxidant, with iron(III) chloride (FeCl₃) being the most widely used reagent. The reaction proceeds through the formation of radical cations, which then couple to form dimers, oligomers, and ultimately the polymer chain. The polymerization typically occurs between the unsubstituted C2 and C5 positions of the thiophene rings. For a derivative of the title compound to polymerize, the carboxylic acid at the C2 position would need to be removed or the polymerization would have to proceed through other available positions if appropriately functionalized. Assuming a monomer analogue like 4-chloro-3-ethylthiophene, polymerization would link the units at the 2- and 5-positions.

The properties of the resulting polymer, such as molecular weight and regioregularity, are influenced by reaction parameters like the choice of solvent, temperature, and the oxidant-to-monomer ratio.

| Parameter | Condition | Effect on Polymerization |

| Oxidant | Iron(III) Chloride (FeCl₃) | Initiates polymerization via oxidation of the monomer. |

| Solvent | Chloroform, Chlorobenzene, Acetonitrile (B52724) | Affects the solubility of the monomer and growing polymer chain, influencing molecular weight. |

| Temperature | Room Temperature | Common condition for balancing reaction rate and control over polymer structure. |

| Atmosphere | Inert (Argon or Nitrogen) | Prevents unwanted side reactions with oxygen. |

This table outlines typical conditions for the chemical oxidative polymerization of substituted thiophenes.

Metal-Catalyzed Polycondensation: If a di-functionalized monomer derived from the title compound were synthesized (e.g., a dibromo-derivative), it could undergo metal-catalyzed polycondensation reactions. For instance, Suzuki polycondensation, which involves repeated Suzuki coupling reactions between a diboronic ester and a dihalide monomer, can produce well-defined, regioregular polythiophenes.

Electrochemical Polymerization

Electrochemical polymerization is a common method for synthesizing conductive polymers from thiophene and its derivatives. wikipedia.org This process involves the oxidation of the monomer at an electrode surface to form a polymer film. The polymerization of thiophene derivatives is influenced by the nature of the substituents on the thiophene ring. Generally, electron-donating groups, such as alkyl chains, lower the oxidation potential of the monomer, making it easier to polymerize. dtic.mil Conversely, electron-withdrawing groups tend to increase the oxidation potential.

The table below illustrates the effect of various substituents on the oxidation potentials of thiophene monomers, providing context for the expected behavior of this compound.

| Monomer | Substituent(s) | Oxidation Potential (V vs. Ag/AgCl) |

| Thiophene | None | ~2.0 |

| 3-Methylthiophene | 3-Methyl | ~1.8 |

| 3,4-Ethylenedioxythiophene (EDOT) | 3,4-Ethylenedioxy | Not specified |

| 3-Thiophenecarboxylic acid | 3-Carboxylic acid | ~1.8 |

| 3-Methoxythiophene | 3-Methoxy | ~1.1 |

| 3-Thiophenemethanol | 3-Methanol | ~1.5 |

This table is generated based on data for illustrative purposes and may not represent exact experimental values under all conditions. dtic.milresearchgate.net

Photochemical Polymerization

The proposed mechanism for this type of polymerization involves the formation of a complex between the thiophene monomer and the catalyst (e.g., Cr(VI)). core.ac.uk Upon photoexcitation, a charge-transfer reaction occurs, leading to the formation of an organic radical cation and a reduced form of the catalyst. core.ac.uk These radical cations then couple to initiate and propagate the polymerization, similar to the electrochemical process. core.ac.uk This method can lead to the formation of both soluble oligomers and insoluble polymer films. core.ac.uk

The following table summarizes typical conditions used in the photochemical polymerization of related thiophene derivatives.

| Monomer | Catalyst | Light Source | Solvent | Outcome |

| 3-Thiophenecarboxylic acid | Potassium dichromate | Visible light (100 W) | Water | Soluble oligomers and insoluble polymer film |

| 3-Thiophene acetic acid | Potassium dichromate | Visible light | Water | Soluble oligomers and insoluble polymer film |

This table is based on reported experimental conditions for similar compounds. core.ac.uk

Copolymerization with other Monomers

Copolymerization is a valuable strategy for tailoring the properties of conducting polymers. By incorporating different monomer units into the polymer chain, it is possible to modify characteristics such as solubility, conductivity, and electrochromic behavior. Thiophene derivatives, including those with carboxylic acid functionalities, have been successfully copolymerized with other monomers, such as thiophene and pyrrole, through electrochemical methods. researchgate.net

Given its structure, it is plausible that this compound could be copolymerized with other thiophene derivatives or different heterocyclic monomers. The resulting copolymer would have properties that are a composite of the constituent monomers, potentially offering advantages over the homopolymer. The electrochemical behavior and the properties of the resulting copolymers would be dependent on the specific comonomer used and the reaction conditions. researchgate.net

The table below provides examples of copolymers synthesized from thiophene derivatives.

| Monomer 1 | Monomer 2 | Polymerization Method | Resulting Copolymer |

| 2-[(3-thienylcarbonyl)oxy]ethyl 3-thiophene carboxylate | Thiophene | Electrochemical | Conducting copolymer |

| 2-[(3-thienylcarbonyl)oxy]ethyl 3-thiophene carboxylate | Pyrrole | Electrochemical | Conducting copolymer |

| 3-Methoxythiophene | 3-Thiopheneethanol | Electrochemical | Electrochromic copolymer |

| 3-Methoxythiophene | 3-Thiophenecarboxylic acid | Electrochemical | Electrochromic copolymer |

This table illustrates the versatility of copolymerizing various functionalized thiophenes. researchgate.netresearchgate.net

Reaction Mechanisms and Kinetic Studies

The polymerization of thiophene and its derivatives generally proceeds through an oxidative coupling mechanism. dtic.milresearchgate.net The initial step involves the oxidation of the monomer to form a radical cation. This is typically the rate-determining step. The radical cation is a reactive intermediate that can then couple with another radical cation or a neutral monomer. The most reactive positions on the thiophene ring for this coupling are the α-positions (2- and 5-positions), leading to the formation of α,α'-linked polymer chains, which are essential for high conductivity. dtic.mil

Kinetic studies on the electrochemical polymerization of thiophenes have shown that the rate of polymerization is often first-order with respect to the monomer concentration. dtic.mil The rate can also be influenced by the presence of other species in the reaction mixture, such as oligomers of thiophene (e.g., bithiophene or terthiophene), which can act as initiators and increase the polymerization rate. dtic.mil

The proposed mechanism for the polymerization of thiophene derivatives can be summarized in the following key steps:

| Step | Description | Factors Affecting Rate |

| 1. Oxidation | The monomer is oxidized at the electrode surface or by a chemical oxidant to form a radical cation. | Applied potential, monomer oxidation potential, solvent, electrolyte. |

| 2. Dimerization | Two radical cations couple to form a dicationic dimer. | Concentration of radical cations. |

| 3. Deprotonation | The dimer loses two protons to form a neutral dimer (bithiophene). | Basicity of the medium. |

| 4. Propagation | The dimer is oxidized to a radical cation, which then couples with another monomer radical cation, extending the polymer chain. This process repeats to form the final polymer. | Monomer concentration, presence of oligomers as initiators. |

This table outlines the generally accepted mechanism for the oxidative polymerization of thiophenes. dtic.mil

Advanced Spectroscopic and Structural Elucidation Techniques for 4 Chloro 5 Ethylthiophene 2 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms. For 4-Chloro-5-ethylthiophene-2-carboxylic acid, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed to unambiguously assign all proton and carbon signals and confirm the connectivity of the atoms.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their neighboring environments. In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the carboxylic acid proton, the thiophene (B33073) ring proton, and the protons of the ethyl group are expected.

The carboxylic acid proton (-COOH) is highly deshielded and typically appears as a broad singlet in the downfield region of the spectrum, often between 10-12 ppm. libretexts.org The ethyl group gives rise to a characteristic quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, a result of spin-spin coupling. The single proton on the thiophene ring is expected to appear as a singlet, as it has no adjacent protons to couple with.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -COOH | ~11-12 | broad singlet | - |

| Thiophene-H | ~7.5 | singlet | - |

| -CH₂- (ethyl) | ~2.9 | quartet | ~7.5 |

| -CH₃ (ethyl) | ~1.3 | triplet | ~7.5 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and structures.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The spectrum for this compound would display seven distinct signals, one for each unique carbon atom.

The carbonyl carbon of the carboxylic acid group is the most deshielded, typically appearing in the 160-180 ppm range. libretexts.org The four carbons of the thiophene ring resonate in the aromatic region (approximately 125-150 ppm). The two aliphatic carbons of the ethyl group appear in the upfield region of the spectrum. Quaternary carbons, those without any attached protons (like C2, C4, and C5 of the thiophene ring), often show weaker signals compared to protonated carbons.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O (carboxylic acid) | ~165 |

| C2 (thiophene, attached to -COOH) | ~140 |

| C3 (thiophene, attached to -H) | ~130 |

| C4 (thiophene, attached to -Cl) | ~135 |

| C5 (thiophene, attached to -CH₂CH₃) | ~145 |

| -CH₂- (ethyl) | ~25 |

| -CH₃ (ethyl) | ~15 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and structures. oregonstate.edu

Two-dimensional (2D) NMR techniques are powerful tools used to establish the connectivity between atoms, which is crucial for confirming the proposed structure of this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this molecule, a key cross-peak would be observed between the methylene quartet and the methyl triplet of the ethyl group, confirming their connectivity.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. It would show correlations between the thiophene proton and its corresponding carbon (C3), the methylene protons and the methylene carbon, and the methyl protons and the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is vital for piecing together the molecular structure. Key expected correlations would include:

The methylene (-CH₂) protons showing a correlation to the thiophene carbon they are attached to (C5), the adjacent thiophene carbon (C4), and the methyl carbon.

The thiophene proton (H3) showing correlations to the adjacent carbons C2, C4, and the carboxylic acid carbon.

The methyl (-CH₃) protons showing a correlation to the methylene carbon and the C5 thiophene carbon.

Mass Spectrometry (MS) and Hyphenated Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. When combined with chromatographic techniques like LC or UPLC, it provides a robust method for separation, identification, and quantification.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. The molecular formula for this compound is C₇H₇ClO₂S. bldpharm.com

The theoretical monoisotopic mass can be calculated with high precision. HRMS analysis would be expected to yield an experimental mass that matches this theoretical value to within a few parts per million (ppm), thus confirming the elemental composition. Furthermore, due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion, with a primary peak (M) corresponding to the ³⁵Cl isotope and a secondary peak (M+2) at approximately one-third the intensity, corresponding to the ³⁷Cl isotope.

Liquid Chromatography-Mass Spectrometry (LC-MS) and its higher-performance variant, UPLC-MS, are essential hyphenated techniques for the analysis of organic compounds in complex mixtures. researchgate.net These methods are widely used to assess the purity of this compound and to monitor its synthesis.

The liquid chromatography step separates the target compound from starting materials, byproducts, and other impurities based on their differential partitioning between a stationary phase (the column) and a mobile phase. UPLC systems use smaller particle sizes in the column, which allows for higher resolution, greater sensitivity, and faster analysis times compared to traditional LC.

Following separation, the eluent is introduced into the mass spectrometer. The MS detector provides mass information that confirms the identity of the eluting compound and allows for its quantification. For carboxylic acids, which can exhibit poor retention on standard reversed-phase columns and variable ionization efficiency, derivatization techniques are sometimes employed to improve their analytical performance in LC-MS assays. nih.govnih.govresearchgate.net

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing polar molecules like carboxylic acids. For this compound, ESI-MS is typically performed in negative ion mode, which readily facilitates the deprotonation of the acidic carboxylic acid group. nih.govresearchgate.net This process results in the formation of a prominent pseudomolecular ion, [M-H]⁻. Given the molecular weight of 190.65 g/mol for the neutral molecule (C₇H₇ClO₂S), the expected mass-to-charge ratio (m/z) for this primary ion would be approximately 189.6. bldpharm.com

The presence of a chlorine atom results in a characteristic isotopic pattern. The two main stable isotopes of chlorine, ³⁵Cl and ³⁷Cl, have a natural abundance ratio of roughly 3:1. Therefore, the mass spectrum would exhibit two peaks for the [M-H]⁻ ion: one at m/z 189.6 (corresponding to the ³⁵Cl isotope) and a smaller peak at m/z 191.6 (corresponding to the ³⁷Cl isotope), with an intensity ratio of approximately 3:1. This distinctive isotopic signature is a key identifier for the presence of chlorine in the molecule. In positive ion mode, adduct formation, such as [M+Na]⁺ or potentially [M–H+2Na]⁺, might be observed depending on the solvent system. nih.gov

| Ionization Mode | Expected Ion | Calculated m/z | Notes |

|---|---|---|---|

| Negative ESI | [M-H]⁻ (with ³⁵Cl) | 189.6 | Represents the deprotonated molecule; typically the base peak. |

| Negative ESI | [M-H]⁻ (with ³⁷Cl) | 191.6 | Isotopic peak with an intensity of approximately one-third of the m/z 189.6 peak. |

| Positive ESI | [M+Na]⁺ (with ³⁵Cl) | 213.0 | Potential sodium adduct, dependent on solvent purity. |

Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID) of the [M-H]⁻ precursor ion, are used to analyze the fragmentation pathways, providing structural confirmation. For the deprotonated this compound ion (m/z 189.6), the most likely initial fragmentation step is decarboxylation. libretexts.org This involves the neutral loss of a carbon dioxide (CO₂) molecule (44 Da), a characteristic fragmentation for carboxylate anions. libretexts.orgthieme-connect.de

This initial loss would produce a 4-chloro-5-ethylthiophenyl anion fragment. Subsequent fragmentation of this ion would likely involve the ethyl substituent. Two potential pathways are the loss of a methyl radical (•CH₃, 15 Da) or the neutral loss of ethene (C₂H₄, 28 Da). These fragmentation patterns are consistent with the general principles observed for substituted aromatic compounds and carboxylic acids. nih.govlew.ro

| Precursor Ion (m/z) | Proposed Neutral Loss | Mass Loss (Da) | Resulting Fragment Ion (m/z) | Proposed Structure of Fragment |

|---|---|---|---|---|

| 189.6 | CO₂ (Decarboxylation) | 44.0 | 145.6 | 4-Chloro-5-ethylthiophenyl anion |

| 145.6 | •CH₃ (Methyl radical) | 15.0 | 130.6 | Anion of 4-chloro-5-vinylthiophene |

| 145.6 | C₂H₄ (Ethene) | 28.0 | 117.6 | Anion of 4-chlorothiophene |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for identifying functional groups and analyzing the vibrational modes of a molecule. The spectra of this compound are expected to be dominated by vibrations characteristic of the carboxylic acid group and the substituted thiophene ring. researchgate.netiosrjournals.org

A key feature in the IR spectrum is the very broad absorption band in the 2500–3300 cm⁻¹ region, which arises from the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer present in the solid state. The C=O stretching vibration of the carbonyl group is expected to produce a very strong and sharp absorption band around 1680–1710 cm⁻¹. iosrjournals.org

The thiophene ring gives rise to several characteristic bands. The C=C stretching vibrations within the aromatic ring typically appear in the 1300–1550 cm⁻¹ region. The C-S stretching modes are usually found at lower wavenumbers, between 600 and 800 cm⁻¹. iosrjournals.org Vibrations involving the substituents also produce distinct signals, including C-H stretching and bending modes from the ethyl group and a C-Cl stretching vibration, which is expected in the 700–800 cm⁻¹ range. nih.gov

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| O-H Stretch | Carboxylic Acid (dimer) | 2500–3300 | Strong, Broad |

| C-H Stretch (aliphatic) | Ethyl Group | 2850–2960 | Medium |

| C=O Stretch | Carboxylic Acid | 1680–1710 | Very Strong, Sharp |

| C=C Stretch | Thiophene Ring | 1300–1550 | Medium to Strong |

| C-O Stretch | Carboxylic Acid | 1210–1320 | Strong |

| C-Cl Stretch | Chloro-substituent | 700–800 | Medium to Strong |

| C-S Stretch | Thiophene Ring | 600–800 | Weak to Medium |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms and molecules in a crystalline solid. While specific crystal structure data for this compound is not publicly available, its solid-state structure can be predicted based on closely related thiophene carboxylic acid derivatives. A primary structural feature of carboxylic acids in the solid state is the formation of centrosymmetric dimers through strong intermolecular hydrogen bonds between the carboxyl groups.

| Structural Feature | Expected Observation | Governing Interaction |

|---|---|---|

| Molecular Packing | Formation of centrosymmetric dimers | Intermolecular O-H···O hydrogen bonds |

| Molecular Conformation | Near co-planarity of the thiophene ring and carboxyl group | π-conjugation |

| Hydrogen Bond Geometry | O-H···O distance of approx. 2.6–2.7 Å | Electrostatic attraction and orbital overlap |

| Crystal System | Likely monoclinic or orthorhombic | Symmetry of the hydrogen-bonded dimer |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Characterization

UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is expected to be characterized by absorptions in the ultraviolet region, arising from π → π* transitions within the conjugated system of the thiophene ring. nii.ac.jp Thiophene itself exhibits an absorption maximum around 235 nm. nii.ac.jp

The presence of substituents—the electron-withdrawing carboxylic acid and chlorine atom, and the electron-donating ethyl group—will modulate the energy of these transitions, typically causing a bathochromic (red) shift of the absorption maximum (λmax) compared to unsubstituted thiophene. The carboxylic acid group, in particular, extends the π-conjugation, leading to absorption at a longer wavelength. nii.ac.jpspectrabase.com The primary absorption band for this compound is anticipated to be in the 240-280 nm range.

| Expected λmax Range | Electronic Transition | Involved Orbitals | Notes |

|---|---|---|---|

| ~240–280 nm | π → π | HOMO → LUMO | Primary absorption band of the conjugated thiophene system. |

| ~200–220 nm | n → π | Non-bonding (O) → LUMO | Weaker absorption from the carbonyl group, may be masked. researchgate.net |

Chromatographic Methods for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the foremost technique for assessing the purity and performing quantitative analysis of this compound. A reverse-phase HPLC (RP-HPLC) method is most suitable for this moderately polar compound. pensoft.netpensoft.net

A typical setup would employ a C18 (ODS) stationary phase, which separates compounds based on their hydrophobicity. The mobile phase would consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous component. To ensure the carboxylic acid is in its neutral, protonated form for consistent retention and good peak shape, the aqueous phase is typically acidified with 0.1% formic acid or phosphoric acid to a pH of around 2.5-3. sielc.comresearchgate.net Detection is achieved using a UV detector set to a wavelength where the compound exhibits strong absorbance, likely near its λmax (e.g., ~260 nm). pensoft.net This method allows for the separation of the target compound from synthesis precursors, byproducts, and degradation products.

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Technique | Reverse-Phase HPLC (RP-HPLC) | Separation of moderately polar to nonpolar compounds. |

| Stationary Phase | C18 (ODS), 5 µm particle size | Provides hydrophobic interaction with the analyte. |

| Mobile Phase | Acetonitrile / Water with 0.1% Formic Acid | Elutes the compound; acid suppresses ionization of the carboxyl group. |

| Elution Mode | Isocratic or Gradient | Isocratic for simple mixtures; gradient for complex samples with varying polarities. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |

| Detection | UV Absorbance at ~260 nm | Monitors the analyte based on its strong UV absorption. |

Gas Chromatography (GC)

Gas chromatography is a cornerstone analytical technique for separating and analyzing volatile and semi-volatile compounds. For a compound like this compound, direct analysis by gas chromatography is challenging due to the high polarity and low volatility imparted by the carboxylic acid functional group. Such characteristics can lead to poor peak shape, broad tailing, and strong adsorption onto the GC column, making accurate quantification and identification difficult. To overcome these issues, derivatization is an essential prerequisite step to convert the polar carboxylic acid into a more volatile and thermally stable derivative, typically an ester.

Derivatization for GC Analysis

The most common approach for the GC analysis of carboxylic acids is to convert them into less polar esters. A widely used and effective method is silylation, which replaces the active hydrogen of the carboxyl group with a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are highly effective for this transformation. sigmaaldrich.com The resulting TMS ester of this compound is significantly more volatile and less polar, making it amenable to GC analysis. sigmaaldrich.comgcms.cz

The derivatization reaction can be summarized as follows:

Analyte: this compound

Reagent: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)

Product: this compound, trimethylsilyl ester

This reaction is typically carried out by heating the dried analyte with an excess of the silylating reagent in a suitable solvent prior to injection into the GC system. sigmaaldrich.com

Instrumentation and Method Parameters

A high-resolution capillary gas chromatograph coupled with a mass spectrometer (GC-MS) is the preferred system for the analysis of the derivatized compound. This setup provides not only the retention time for quantification but also mass spectral data for unambiguous peak identification.

A hypothetical, yet representative, set of GC-MS parameters for the analysis of the TMS-derivatized this compound is detailed below.

| Parameter | Value |

| GC System | Agilent 8890 GC or equivalent |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |

| Injector Type | Split/Splitless |

| Injector Temperature | 270 °C |

| Injection Mode | Splitless (1 µL injection volume) |

| Carrier Gas | Helium |

| Flow Rate | 1.2 mL/min (Constant Flow) |

| Oven Program | Initial: 100 °C, hold for 2 minRamp: 15 °C/min to 280 °CHold: 5 min at 280 °C |

| MS System | Agilent 5977B MSD or equivalent |

| Ion Source Temp. | 230 °C |

| Quadrupole Temp. | 150 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-500 amu |

Detailed Research Findings

In a typical analysis, a calibration curve would be constructed by derivatizing and analyzing a series of standard solutions of this compound at known concentrations. The peak area of the resulting TMS-ester derivative is plotted against its concentration to establish a linear relationship for quantification.

The retention time of the derivatized analyte is a key identifier. Under the conditions specified above, the TMS-ester of this compound would elute at a specific time, allowing for its separation from the solvent front, derivatization reagent byproducts, and other potential impurities.

The mass spectrometer provides definitive structural confirmation. The electron ionization (EI) of the TMS-derivatized molecule would produce a characteristic fragmentation pattern. Key expected fragments would include the molecular ion (M+), a fragment corresponding to the loss of a methyl group ([M-15]+), and a prominent ion at m/z 73, which is characteristic of the trimethylsilyl group.

The following interactive table presents hypothetical data from a quantitative analysis of the derivatized compound, illustrating the expected results from a typical GC-MS run.

| Analyte | Retention Time (min) | Concentration (µg/mL) | Peak Area (Arbitrary Units) | Key Mass Fragments (m/z) |

|---|---|---|---|---|

| This compound, TMS ester | 11.45 | 25 | 1,250,000 | 276 (M+), 261, 171, 73 |

For high-sensitivity trace analysis, particularly in complex matrices, a Sulfur Chemiluminescence Detector (SCD) could be employed instead of a mass spectrometer. shimadzu.comshimadzu.com The SCD offers exceptional selectivity and sensitivity for sulfur-containing compounds, which would allow for precise quantification of the thiophene derivative even at very low levels, without interference from non-sulfur-containing compounds. shimadzu.com

Theoretical and Computational Studies on 4 Chloro 5 Ethylthiophene 2 Carboxylic Acid

Quantum Chemical Calculations using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict a range of molecular properties with high accuracy. For a molecule like 4-chloro-5-ethylthiophene-2-carboxylic acid, DFT calculations can provide deep insights into its geometry, stability, and reactivity.

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process would involve determining the precise bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.

Conformational analysis is particularly important due to the flexibility of the ethyl and carboxylic acid groups. The rotation around the C-C single bond of the ethyl group and the C-C bond connecting the carboxylic group to the thiophene (B33073) ring can lead to different conformers. DFT calculations can be used to identify the most stable conformer and the energy barriers between different conformations. The relative orientation of the carboxylic acid's hydroxyl group with respect to the thiophene ring is a key aspect of this analysis.

Table 1: Representative Optimized Geometrical Parameters for a Thiophene Carboxylic Acid Derivative (Illustrative)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C=O | 1.21 | O=C-OH | 122.0 |

| C-OH | 1.36 | Thiophene-C-C | 120.0 |

| Thiophene C-S | 1.72 | C-S-C | 92.0 |

| Thiophene C-Cl | 1.74 | ||

| Thiophene C-Ethyl | 1.51 |

Note: The data in this table is illustrative and represents typical values for thiophene derivatives. Specific values for this compound would require dedicated DFT calculations.

The electronic properties of a molecule are crucial for understanding its reactivity. DFT is used to calculate the energies and shapes of the molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity. For this compound, the electron-withdrawing nature of the chlorine atom and the carboxylic acid group, along with the electron-donating effect of the ethyl group, would influence the energies of these frontier orbitals.

Table 2: Illustrative Frontier Molecular Orbital Energies for a Thiophene Carboxylic Acid Derivative

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Note: This data is for illustrative purposes. The actual values for this compound would depend on the specific computational method and basis set used.

DFT calculations can simulate various types of spectra, which can be compared with experimental data to confirm the molecular structure.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can aid in the interpretation of experimental spectra. The calculated shifts for the protons and carbons in the thiophene ring, the ethyl group, and the carboxylic acid would be compared to experimental values to validate the optimized geometry.

IR Spectroscopy: Infrared (IR) spectroscopy is used to identify functional groups in a molecule. DFT can predict the vibrational frequencies and their corresponding intensities. For this compound, characteristic vibrational modes would include the O-H stretch of the carboxylic acid, the C=O stretch, C-Cl stretch, and various vibrations of the thiophene ring.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions that give rise to UV-Vis absorption spectra. The calculations would provide the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

Molecular Modeling and Simulations

Beyond the static picture provided by quantum chemical calculations, molecular modeling and simulations can explore the dynamic behavior of this compound.

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. An MD simulation for this compound, typically in a solvent like water or an organic solvent, would provide insights into its conformational dynamics, solvation, and interactions with its environment. This can be particularly useful for understanding how the molecule behaves in a biological system or in a solution-phase reaction.

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a molecule with its physical, chemical, or biological properties. For a series of related thiophene carboxylic acids, a QSPR model could be developed to predict properties such as solubility, boiling point, or even biological activity based on calculated molecular descriptors. These descriptors can be derived from DFT calculations and include electronic properties (like HOMO-LUMO energies), steric properties, and topological indices. Such a study would allow for the prediction of the properties of this compound based on its structural features.

Reaction Pathway and Mechanism Elucidation via Computational Chemistry

Computational chemistry is a key tool for mapping the potential energy surfaces of chemical reactions, identifying transition states, and thereby elucidating reaction mechanisms. For the synthesis and subsequent reactions of this compound, computational studies on similar systems, such as the carboxylation of thiophenes and the reactions of halogenated thiophenes, provide valuable mechanistic insights.

One of the primary synthetic routes to thiophene-2-carboxylic acids is the carboxylation of the thiophene ring. DFT calculations on the palladium-catalyzed carboxylation of thiophene with carbon dioxide have shown that the reaction proceeds through a series of steps including the activation of a C-H bond, followed by the insertion of CO2. mdpi.com The calculations indicate that the CO2 insertion step is often the rate-determining step in the entire process. mdpi.com For this compound, a similar mechanism can be postulated, where a metal catalyst would facilitate the deprotonation at the 2-position of the thiophene ring, followed by nucleophilic attack on CO2. The presence of the chloro and ethyl groups would undoubtedly influence the energetics of this pathway.

Furthermore, computational studies on base-mediated direct carboxylation of thiophene have also been performed, proposing a mechanism involving initial proton abstraction by a base, followed by the insertion of CO2. mdpi.com In this scenario, the activation energy for the C-H activation step was found to be higher than that of the subsequent CO2 insertion, indicating that the initial deprotonation is the rate-limiting step. mdpi.com

Reactions involving the substituents, such as nucleophilic substitution of the chlorine atom or reactions at the carboxylic acid group, can also be modeled. For instance, DFT has been used to study the "halogen dance" reaction on bromothiophenes, which involves the base-promoted intramolecular rearrangement of the halogen substituent. whiterose.ac.uk Such computational models help in understanding the stability of intermediates and the barriers to rearrangement, which would be relevant for predicting potential side reactions of this compound under basic conditions.

Prediction of Chemical Reactivity and Selectivity

The reactivity and selectivity of this compound are dictated by the electronic effects of its substituents on the thiophene ring. The carboxylic acid group is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta-position (position 4). The chlorine atom is also deactivating due to its inductive effect but is an ortho-para director. The ethyl group is an activating, ortho-para directing group. The interplay of these electronic effects governs the regioselectivity of further functionalization.

Computational methods, particularly the analysis of frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential (MEP) maps, are invaluable for predicting reactivity. The HOMO (Highest Occupied Molecular Orbital) indicates the sites most susceptible to electrophilic attack, while the LUMO (Lowest Unoccupied Molecular Orbital) points to the sites prone to nucleophilic attack. For substituted thiophenes, DFT calculations have shown that the distribution of these orbitals is highly dependent on the nature and position of the substituents. mdpi.comnih.gov